molecular formula C20H14CaO6S2 B101464 calcium;naphthalene-1-sulfonate CAS No. 19544-67-3

calcium;naphthalene-1-sulfonate

Cat. No.: B101464
CAS No.: 19544-67-3
M. Wt: 454.5 g/mol
InChI Key: CKJFPVNRRHVMKZ-UHFFFAOYSA-L
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Description

calcium;naphthalene-1-sulfonate is a chemical compound with the molecular formula C20H14CaO6S2 and a molecular weight of 454.53 g/mol . It is also known as bis(1-naphthalenesulfonic acid) calcium salt. This compound is characterized by the presence of two naphthalene sulfonate groups bonded to a calcium ion. It is commonly used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of calcium di(naphthalene-1-sulphonate) typically involves the reaction of naphthalene-1-sulfonic acid with calcium hydroxide or calcium carbonate. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and drying . The general reaction can be represented as follows:

2C10H7SO3H+Ca(OH)2Ca(C10H7SO3)2+2H2O2 \text{C}_{10}\text{H}_{7}\text{SO}_3\text{H} + \text{Ca(OH)}_2 \rightarrow \text{Ca(C}_{10}\text{H}_{7}\text{SO}_3)_2 + 2 \text{H}_2\text{O} 2C10​H7​SO3​H+Ca(OH)2​→Ca(C10​H7​SO3​)2​+2H2​O

Industrial Production Methods

Industrial production of calcium di(naphthalene-1-sulphonate) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous filtration systems to handle the increased volume of reactants and products. The final product is often subjected to additional purification steps to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

calcium;naphthalene-1-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of calcium di(naphthalene-1-sulphonate) involves its interaction with molecular targets through its sulfonate groups. These groups can form strong ionic bonds with positively charged sites on proteins and enzymes, stabilizing their structure and enhancing their activity. Additionally, the naphthalene rings can participate in π-π stacking interactions, further contributing to the compound’s stabilizing effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

calcium;naphthalene-1-sulfonate is unique due to its dual naphthalene sulfonate groups, which provide enhanced stability and reactivity compared to other naphthalenesulfonates. Its ability to form strong ionic and π-π interactions makes it particularly useful in various scientific and industrial applications .

Properties

CAS No.

19544-67-3

Molecular Formula

C20H14CaO6S2

Molecular Weight

454.5 g/mol

IUPAC Name

calcium;naphthalene-1-sulfonate

InChI

InChI=1S/2C10H8O3S.Ca/c2*11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10;/h2*1-7H,(H,11,12,13);/q;;+2/p-2

InChI Key

CKJFPVNRRHVMKZ-UHFFFAOYSA-L

SMILES

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)[O-].C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)[O-].[Ca+2]

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)[O-].C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)[O-].[Ca+2]

Key on ui other cas no.

19544-67-3

Origin of Product

United States

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